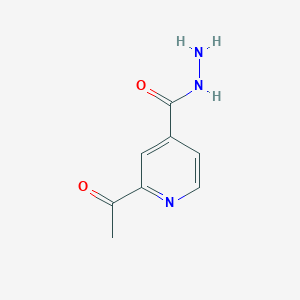

2-Acetylisonicotinohydrazide

Description

Contextualizing Isonicotinohydrazide Derivatives in Advanced Chemical Research

Isonicotinohydrazide derivatives are a class of chemical compounds that have garnered significant attention in advanced chemical research, largely due to their diverse biological activities and versatile chemical structures. These derivatives are characterized by a pyridine (B92270) ring and a hydrazide functional group, which serve as a scaffold for various chemical modifications. This structural versatility allows for the synthesis of a wide array of compounds with potential applications in medicinal chemistry.

Researchers have extensively explored isonicotinohydrazide derivatives for their therapeutic potential. The core structure is a key component of isoniazid (B1672263), a frontline antituberculosis drug. This has spurred further investigation into analogous compounds, leading to the development of derivatives with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties. The ability of the hydrazide moiety to form stable complexes with metal ions has also made these compounds valuable ligands in coordination chemistry, leading to the synthesis of novel metal complexes with unique physicochemical and biological properties.

Historical and Current Trajectories in Hydrazide Compound Studies

The study of hydrazide compounds dates back to the late 19th century, but their prominence in scientific research surged in the mid-20th century with the discovery of the potent antitubercular activity of isonicotinic acid hydrazide (isoniazid). This discovery marked a significant milestone in the fight against tuberculosis and catalyzed extensive research into the synthesis and biological evaluation of other hydrazide derivatives.

Historically, research focused on modifying the structure of isoniazid to enhance its efficacy and overcome drug resistance. This led to a wealth of knowledge about the structure-activity relationships of hydrazide compounds. In recent years, the trajectory of hydrazide research has expanded considerably. Current studies are not only focused on antimicrobial applications but also explore their potential in other therapeutic areas. Advanced analytical techniques and computational modeling are now being employed to design and synthesize novel hydrazide derivatives with targeted biological activities and improved pharmacokinetic profiles. Furthermore, the unique reactivity of the hydrazide group continues to be exploited in the development of new synthetic methodologies and as building blocks for more complex heterocyclic systems.

Significance of 2-Acetylisonicotinohydrazide as a Model Compound in Academic Investigations

The primary significance of this compound in academic investigations stems from its role as a principal metabolite of the antituberculosis drug isoniazid. In this context, it serves as a crucial model compound for studying the metabolic pathways of isoniazid in biological systems. The acetylation of isoniazid to form this compound is a key detoxification step, and the rate of this metabolic process, which varies among individuals, has important implications for both the efficacy and toxicity of the parent drug.

Consequently, this compound is frequently used as a reference standard in analytical methods developed to quantify isoniazid and its metabolites in biological fluids. These studies are vital for pharmacokinetic and pharmacodynamic research, helping to understand how the drug is processed in the body and how this affects its therapeutic and adverse effects. Research into the enzymatic processes governing the formation of this compound has also provided insights into drug metabolism and the mechanisms of drug-induced toxicities. While it is a key focus in metabolic and toxicological studies of isoniazid, its use as a standalone model compound in broader chemical or biological research is not extensively documented.

Overview of Key Research Domains Explored for this compound

The research domains exploring this compound are predominantly centered around its identity as a major metabolite of isoniazid. The key areas of investigation include:

Pharmacokinetics and Drug Metabolism: A primary focus of research is to understand the rate and extent of isoniazid acetylation to this compound in different patient populations. These studies often involve the development of sensitive analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), to measure the concentrations of both the parent drug and its acetylated metabolite in plasma and urine.

Toxicology: The formation of this compound is part of a metabolic pathway that can lead to the production of toxic byproducts. Research in this area investigates the role of this metabolic route in isoniazid-induced hepatotoxicity and other adverse effects.

Drug Resistance: More recent studies have explored the role of bacterial enzymes in the acetylation of isoniazid as a potential mechanism of drug resistance in Mycobacterium tuberculosis. nih.govnih.govbiorxiv.org In these investigations, this compound is studied as the product of this resistance mechanism.

Analytical Chemistry: The need to accurately quantify this compound in biological samples has driven research in analytical chemistry to develop and validate robust and sensitive detection methods. This ensures reliable data for clinical and research purposes.

Below is a table summarizing the key physicochemical properties of this compound:

| Property | Value |

| Chemical Formula | C₈H₉N₃O₂ |

| Molecular Weight | 179.18 g/mol |

| Synonyms | N'-acetylisonicotinohydrazide, Acetylisoniazid |

| Appearance | Solid |

| Solubility | Soluble in water |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9N3O2 |

|---|---|

Molecular Weight |

179.18 g/mol |

IUPAC Name |

2-acetylpyridine-4-carbohydrazide |

InChI |

InChI=1S/C8H9N3O2/c1-5(12)7-4-6(2-3-10-7)8(13)11-9/h2-4H,9H2,1H3,(H,11,13) |

InChI Key |

SIORQOOMTASMTL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC=CC(=C1)C(=O)NN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Acetylisonicotinohydrazide and Its Analogues

Strategic Approaches to 2-Acetylisonicotinohydrazide Synthesis

The primary route to this compound involves the acetylation of isoniazid (B1672263) (isonicotinic acid hydrazide). The key challenge lies in achieving selective acetylation at the terminal nitrogen atom of the hydrazide functional group.

Chemo- and Regioselective Synthesis Techniques

The selective synthesis of this compound hinges on controlling the reactivity of the two nitrogen atoms in the hydrazide moiety. The terminal nitrogen is more nucleophilic and thus more susceptible to acylation under controlled conditions.

Enzymatic synthesis offers a powerful tool for achieving high chemo- and regioselectivity. The N-acetyltransferase (NAT) enzyme, for instance, specifically catalyzes the acetylation of the terminal nitrogen of isoniazid to form this compound. nih.govnih.govnih.gov This biological catalyst provides a highly selective route to the desired product, avoiding the potential for side reactions.

In conventional chemical synthesis, the reaction of isoniazid with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, can be controlled by careful manipulation of reaction conditions. By using a stoichiometric amount of the acetylating agent and maintaining a low temperature, the more nucleophilic terminal nitrogen can be selectively acetylated.

Novel Reaction Pathways and Catalytic Methods

The enzymatic acetylation of isoniazid by N-acetyltransferase represents a notable catalytic method for the synthesis of this compound. nih.govnih.gov This biocatalytic approach operates under mild conditions and exhibits exceptional selectivity. Studies on the metabolism of isoniazid have extensively documented this enzymatic transformation. nih.govwikipedia.org

Beyond enzymatic methods, research into catalytic N-acylation reactions continues to provide new avenues for the synthesis of hydrazide derivatives. While specific catalytic methods for the direct synthesis of this compound are not extensively reported in the literature outside of enzymatic catalysis, the principles of catalyzed acylation can be applied. For instance, the use of Lewis acid or base catalysts could potentially enhance the rate and selectivity of the acetylation of isoniazid.

Atom Economy and Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound and its analogues is an area of growing importance. The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes.

A key principle is the use of catalytic reagents over stoichiometric ones, as exemplified by the enzymatic synthesis using N-acetyltransferase. nih.gov This reduces waste as the catalyst can be used in small amounts and can be recycled.

Another principle is the use of safer solvents and reaction conditions. The synthesis of isonicotinohydrazide derivatives has been demonstrated using water as a solvent, facilitated by methods such as sonication or microwave irradiation. These techniques can lead to shorter reaction times and higher yields while avoiding the use of hazardous organic solvents. The use of natural catalysts, such as lemon juice, has also been explored for the synthesis of related Schiff bases.

The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is also a critical consideration. The direct acetylation of isoniazid to form this compound is an atom-economical reaction, as the majority of the atoms from the reactants are incorporated into the final product.

Derivatization and Scaffold Modification Strategies

The isonicotinohydrazide scaffold provides multiple sites for chemical modification, allowing for the generation of diverse analogues with potentially new properties.

Functionalization at the Acyl Hydrazone Moiety

The acyl hydrazone moiety of this compound is a key site for derivatization. The terminal nitrogen of the parent isoniazid can be readily condensed with various aldehydes and ketones to form a wide array of hydrazone derivatives. biorxiv.orgwikipedia.org This reaction is a versatile method for introducing a variety of substituents, which can significantly alter the molecule's properties.

For instance, the reaction of isoniazid with different substituted benzaldehydes in refluxing ethanol (B145695), often with a catalytic amount of acid, yields a series of (E)-N'-(substituted-benzylidene)isonicotinohydrazides. nih.gov Similarly, functionalization at the secondary nitrogen of the hydrazide is also possible, as seen in the synthesis of iproniazid, where an isopropyl group is attached to this nitrogen. wikipedia.org

The table below provides examples of reaction conditions for the synthesis of various isonicotinohydrazide derivatives, illustrating the functionalization at the acyl hydrazone moiety.

| Reactants | Catalyst | Solvent | Reaction Conditions | Product Type |

| Isoniazid, Substituted Aldehyde | Glacial Acetic Acid | Ethanol | Reflux | (E)-N'-(substituted-benzylidene)isonicotinohydrazide |

| Isoniazid, Acetophenone | - | - | Fusion | N'-[1-(phenyl)ethylidene]isonicotinohydrazide |

| Isoniazid, Aldehyde | Lemon Juice | Ethanol | Room Temperature | Schiff Base |

Substituent Effects on Pyridine (B92270) Ring Reactivity

The pyridine ring of this compound is an electron-deficient aromatic system. The presence of the electron-withdrawing acetylhydrazide group at the 4-position further deactivates the ring towards electrophilic substitution. However, the reactivity of the pyridine ring can be modulated by the introduction of substituents.

Studies on substituted pyridinium (B92312) compounds have shown that the nature and position of substituents can significantly influence the ring's susceptibility to nucleophilic attack and ring-opening reactions. nih.gov For example, electron-donating groups on the pyridine ring would be expected to increase its electron density, potentially making it more reactive towards electrophiles and less susceptible to nucleophilic attack. Conversely, additional electron-withdrawing groups would further decrease the ring's reactivity towards electrophiles.

Synthesis of Precursors for Complex Architectures

The strategic design and synthesis of precursors are fundamental to the construction of more complex molecules derived from this compound. These precursors, often functionalized isonicotinohydrazide derivatives, serve as versatile building blocks for creating intricate molecular architectures with potential applications in various fields of chemical research. The methodologies employed for the synthesis of these precursors are diverse, with a significant focus on condensation reactions and the introduction of various pharmacophoric groups.

A prevalent and efficient method for the synthesis of isonicotinohydrazide precursors is the condensation reaction between isonicotinic acid hydrazide (isoniazid) and a variety of aldehydes, particularly aromatic and heteroaromatic aldehydes. ect-journal.kz This reaction typically proceeds by heating equimolar amounts of the hydrazide and the respective aldehyde in a suitable solvent, such as ethanol, to yield N-arylidene or N-alkylidene)hydrazones. ect-journal.kz These products are often crystalline solids and are obtained in good to excellent yields. ect-journal.kz The structure of these synthesized hydrazones can be readily confirmed using spectroscopic techniques like FTIR, ¹H NMR, and ¹³C NMR. researchgate.netscilit.com

Another key precursor, N'-(2-cyanoacetyl)isonicotinohydrazide, is synthesized by reacting isonicotinic hydrazide with 1-cyanoacetyl-3,5-dimethylpyrazole. nih.gov This reaction is typically carried out under reflux in dioxane, and upon cooling, the desired product precipitates as a pale-yellow solid. nih.gov This precursor is particularly notable for its potential as a multifunctional hybrid ligand capable of forming stable metal complexes. nih.gov

The synthesis of these precursors is a critical step in the development of new chemical entities. The functional groups introduced during the synthesis of these precursors, such as the cyano group in N'-(2-cyanoacetyl)isonicotinohydrazide or the various substituents on the aromatic rings of N-arylidene(alkylidene)hydrazones, pave the way for further molecular modifications and the construction of more elaborate structures.

Below are tables detailing the synthesis of representative precursors.

Table 1: Synthesis of N-Arylidene(alkylidene)hydrazones ect-journal.kz

| Aldehyde Reactant | Solvent | Reaction Time (h) | Yield (%) |

| Various Aromatic and Heteroaromatic Aldehydes | Ethyl Alcohol | 3-5 | 63-98 |

This table summarizes the general conditions for the condensation reaction between isonicotinic acid hydrazide and a series of aldehydes as reported in the literature. ect-journal.kz

Table 2: Synthesis of N'-(2-cyanoacetyl)isonicotinohydrazide nih.gov

| Reactant 1 | Reactant 2 | Solvent | Reaction Condition | Product Form |

| Isonicotinic hydrazide | 1-Cyanoacetyl-3,5-dimethylpyrazole | Dioxane | Reflux for 2 h | Pale-yellow precipitate |

This table outlines the specific experimental conditions for the synthesis of N'-(2-cyanoacetyl)isonicotinohydrazide. nih.gov

Sophisticated Spectroscopic and Structural Elucidation of 2 Acetylisonicotinohydrazide

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of 2-Acetylisonicotinohydrazide.

The presence of the N-H group in the hydrazone linkage gives rise to stretching vibrations typically observed in the 3100-3300 cm⁻¹ region. The carbonyl (C=O) groups of the amide and the acetyl moieties are expected to produce strong absorption bands. The amide I band (primarily C=O stretch) is typically found around 1640-1680 cm⁻¹. For related N-acylhydrazone structures, this peak has been reported near 1650 cm⁻¹. mdpi.com The acetyl C=O stretch would likely appear at a slightly higher frequency. The C=N stretching vibration of the imine group in the hydrazone is expected in the 1615–1625 cm⁻¹ range. mdpi.commdpi.com

The pyridine (B92270) ring exhibits characteristic vibrations, including C-H stretching modes above 3000 cm⁻¹ and ring stretching vibrations typically found in the 1400-1600 cm⁻¹ region. researchgate.net For the related compound isonicotinamide, these ring stretching bands are observed at 1595 cm⁻¹. researchgate.net The C-N stretching of the amide is anticipated around 1390 cm⁻¹. researchgate.net

Analysis of these vibrational frequencies can also provide insight into intermolecular interactions, such as hydrogen bonding, which can cause shifts in the positions and broadening of the N-H and C=O absorption bands.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide/Hydrazone | N-H stretch | 3100 - 3300 |

| Pyridine Ring | C-H stretch | ~3050 |

| Acetyl Group | C-H stretch | 2900 - 3000 |

| Amide | C=O stretch (Amide I) | 1640 - 1680 |

| Hydrazone | C=N stretch | 1615 - 1625 |

| Pyridine Ring | C=C, C=N stretch | 1400 - 1600 |

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. While specific experimental Raman data for this compound is not widely published, the expected spectrum can be inferred. Raman is particularly sensitive to non-polar bonds and symmetric vibrations.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution and the solid state.

One-dimensional ¹H and ¹³C NMR provide initial information on the number and type of hydrogen and carbon atoms in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the methyl protons of the acetyl group, the N-H proton, and the aromatic protons of the pyridine ring. The ¹³C NMR spectrum would show resonances for the methyl carbon, the two carbonyl carbons, the imine carbon, and the carbons of the pyridine ring. mdpi.comyoutube.com Due to restricted rotation around the C-N and N-N bonds, N-acylhydrazones often exist as a mixture of E/Z geometric isomers and syn/anti conformers in solution, which can lead to the observation of multiple sets of signals in the NMR spectra. mdpi.com

To unambiguously assign these signals and elucidate the three-dimensional structure, multi-dimensional NMR techniques are essential.

Heteronuclear Multiple Bond Correlation (HMBC): This 2D experiment reveals long-range (typically 2-4 bond) correlations between protons and carbons. libretexts.orgcolumbia.edulibretexts.orgyoutube.com For this compound, HMBC would be crucial for connecting the different fragments of the molecule. For example, a correlation would be expected between the methyl protons and the acetyl carbonyl carbon, as well as the imine carbon (a three-bond correlation). Correlations between the pyridine protons and the amide carbonyl carbon would confirm the connectivity of the isonicotinoyl moiety. libretexts.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. huji.ac.ilyoutube.com NOESY is invaluable for determining stereochemistry and conformation. For example, in the E isomer, a NOE would be expected between the imine proton and the ortho-protons of the pyridine ring. Observing key NOE correlations can help determine the predominant geometric isomer (E/Z) and the conformation around the amide bond. huji.ac.il

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC/NOESY Correlations for this compound (Major E-isomer)

| Atom | Predicted ¹H (ppm) | Predicted ¹³C (ppm) | Key HMBC Correlations (H → C) | Key NOESY Correlations (H ↔ H) |

|---|---|---|---|---|

| Pyridine H-2,6 | ~8.7 | ~150 | C-4, C=O (Amide) | Pyridine H-3,5 |

| Pyridine H-3,5 | ~7.8 | ~121 | C-2,6, C-4 | Pyridine H-2,6 |

| Pyridine C-4 | - | ~140 | - | - |

| Amide C=O | - | ~164 | - | - |

| Amide N-H | ~11.5 | - | C=O (Amide), C=N | Pyridine H-2,6 |

| Imine C=N | - | ~148 | - | - |

| Acetyl CH₃ | ~2.2 | ~21 | C=O (Acetyl), C=N | N-H |

Solid-State NMR (ssNMR) provides structural information on materials in their solid form, which can differ significantly from the solution state. It is particularly useful for studying polymorphism (the existence of multiple crystalline forms) and characterizing amorphous solid dispersions. auremn.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of solids. rsc.org

For this compound, ¹³C CP/MAS ssNMR could be used to:

Identify Polymorphs: Different crystal packing arrangements in polymorphs lead to distinct chemical environments for the carbon atoms, resulting in different chemical shifts in the ssNMR spectrum. This allows for the identification and quantification of different polymorphic forms.

Characterize Tautomers: Hydrazones can exist in an azo-hydrazone tautomeric equilibrium. While the hydrazone form is common, ssNMR can definitively identify the predominant tautomer in the solid state by examining the chemical shifts of the carbons involved in the tautomerism. rsc.org

Analyze Amorphous Dispersions: When formulated as an amorphous solid dispersion with a polymer, ssNMR can probe the molecular-level interactions between the drug and the polymer, providing insights into the physical stability of the formulation.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation analysis. nih.gov

Upon electron impact ionization (EI), this compound (Molecular Weight: 179.18 g/mol ) would form a molecular ion (M⁺˙) at m/z = 179. The fragmentation of this ion is dictated by the weakest bonds and the stability of the resulting fragments. chemguide.co.uklibretexts.org Key fragmentation pathways would include:

α-Cleavage: Cleavage of the N-N bond is a common pathway for hydrazones, which could lead to an isonicotinoyl cation at m/z = 106.

Loss of Acetyl Group: Cleavage of the bond between the acetyl group and the hydrazone nitrogen could result in the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO˙, 43 Da), leading to fragments at m/z = 137 or m/z = 136.

Pyridine Ring Fragmentation: A primary fragment is often the pyridinium (B92312) cation itself or related fragments. The cleavage of the amide C-N bond can yield the isonicotinoyl cation (C₆H₄NO⁺) at m/z = 106. Further fragmentation of this ion could lead to the loss of CO to give the pyridyl cation at m/z = 78. researchgate.net

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 179 | Molecular Ion [M]⁺˙ | [C₈H₉N₃O₂]⁺˙ |

| 137 | [M - CH₂CO]⁺˙ | [C₆H₇N₃O]⁺˙ |

| 106 | [Pyridine-C=O]⁺ | [C₆H₄NO]⁺ |

| 78 | [Pyridine]⁺ | [C₅H₄N]⁺ |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Isonicotinamide |

| N-acylhydrazone |

| Dihydrazone |

| Pyridine |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule with a high degree of accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental composition of a compound. In the analysis of this compound, HRMS would yield a high-resolution mass spectrum from which the monoisotopic mass of the protonated molecule, [M+H]⁺, can be determined.

From this exact mass, the elemental formula can be confidently deduced. For instance, the theoretical exact mass of the protonated form of this compound (C₈H₁₀N₃O₂) is calculated to be 180.0773. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would confirm the elemental composition of the molecule. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas (isobars).

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Elemental Composition | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₈H₁₀N₃O₂ | 180.0773 |

| [M+Na]⁺ | C₈H₉N₃O₂Na | 202.0592 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways and Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. youtube.com In a typical MS/MS experiment, the parent ion of this compound, selected by the first mass spectrometer, would be subjected to collision-induced dissociation (CID). This process would induce fragmentation at the weakest bonds, providing a unique fragmentation pattern that acts as a structural fingerprint.

The analysis of the fragment ions allows for the reconstruction of the molecule's connectivity. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the amide bond, the loss of the acetyl group, and fragmentation of the pyridine ring. By piecing together this fragmentation data, the structural arrangement of the atoms within the molecule can be confirmed.

Table 2: Plausible MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (calculated) |

| 180.0773 | [C₆H₆N₃O]⁺ | C₂H₄O | 136.0511 |

| 180.0773 | [C₅H₅N₂O]⁺ | C₃H₅NO | 121.0402 |

| 180.0773 | [C₆H₇N₂]⁺ | C₂H₃O₂ | 107.0609 |

X-ray Crystallography for Crystalline State Analysis

Single Crystal X-ray Diffraction for Absolute Structure and Stereochemistry

Single Crystal X-ray Diffraction (SCXRD) involves irradiating a single, well-ordered crystal of this compound with an X-ray beam. carleton.edu The resulting diffraction pattern is used to generate an electron density map, from which the positions of individual atoms can be determined with high precision. youtube.com This technique would provide the absolute structure of the molecule, including the planarity of the pyridine ring and the conformation of the hydrazide and acetyl groups. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.net

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Purity

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. omicsonline.org A PXRD pattern is a fingerprint of the crystalline solid, with each crystalline phase exhibiting a unique diffraction pattern. americanpharmaceuticalreview.com For this compound, PXRD would be used to identify the specific crystalline form (polymorph) present. It is also a powerful tool for assessing the purity of a bulk sample, as the presence of any crystalline impurities would result in additional peaks in the diffraction pattern. researchgate.net

Electronic and Photoelectron Spectroscopies

Electronic spectroscopy probes the electronic structure of molecules by examining the transitions between different electronic energy levels. uobabylon.edu.iq

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. The absorption of light corresponds to the promotion of electrons from a lower energy molecular orbital to a higher energy one. scienceready.com.au The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would show absorption bands corresponding to π → π* and n → π* electronic transitions. youtube.com The pyridine ring and the carbonyl groups are the primary chromophores in the molecule. The position (λmax) and intensity (molar absorptivity) of these absorption bands provide valuable information about the conjugated system and the electronic environment within the molecule. masterorganicchemistry.com

Vacuum Ultraviolet (VUV) Spectroscopy for High-Energy Electronic Structure Analysis

Vacuum Ultraviolet (VUV) spectroscopy is a powerful analytical technique that utilizes photons in the high-energy, short-wavelength region of the electromagnetic spectrum, typically between 120 and 240 nm. acs.org This energy range is sufficient to induce electronic transitions from core bonding orbitals (σ and π) to antibonding orbitals (σ* and π*), providing detailed insights into the fundamental electronic structure of a molecule. nih.gov Nearly all chemical compounds, with the exception of noble gases and hydrogen, absorb in this region, making VUV spectroscopy a nearly universal detection method. The analysis must be conducted in a vacuum because components of air, such as oxygen and nitrogen, strongly absorb VUV radiation.

For a molecule such as this compound, the VUV spectrum is expected to be rich with features corresponding to its distinct functional groups. The electronic structure is a composite of the aromatic pyridine ring and the acetylhydrazide side chain.

Pyridine Ring Transitions: The aromatic system of the pyridine ring gives rise to intense π → π* transitions. Studies on pyridine and its derivatives show strong absorption bands in the VUV region. nih.gov These transitions involve the excitation of electrons from the delocalized π orbitals of the ring to corresponding antibonding π* orbitals.

Amide and Acetyl Group Transitions: The acetylhydrazide moiety contains amide-like functionalities and carbonyl groups, which also exhibit characteristic high-energy transitions. Simple amides are known to have strong absorption bands in the VUV region, corresponding to n → σ* and π → π* transitions associated with the carbonyl and nitrogen lone pair electrons. acs.orgacs.org

Table 1: Expected High-Energy Electronic Transitions for this compound in VUV Spectroscopy

| Functional Moiety | Type of Transition | Expected Wavelength Region (nm) | Orbital Origin |

|---|---|---|---|

| Pyridine Ring | π → π* | < 200 | Aromatic π system |

| Amide Group (C=O) | n → σ* | ~190 - 220 | Oxygen lone pair |

| Amide Group (C=O) | π → π* | < 190 | Carbonyl π bond |

| Acetyl Group (C=O) | π → π* | < 190 | Carbonyl π bond |

| Sigma Bonds (C-C, C-N, N-N, C-H) | σ → σ* | < 180 | Core sigma bonding orbitals |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Information

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS analysis provides a detailed map of the chemical environments of its constituent carbon, nitrogen, and oxygen atoms. The binding energy of a core electron is sensitive to the local chemical environment, including the oxidation state, the type of neighboring atoms, and the nature of the chemical bonds.

Carbon (C 1s) Spectrum: The C 1s spectrum of this compound is expected to be complex and can be deconvoluted into several peaks corresponding to the inequivalent carbon atoms. The aromatic carbons of the pyridine ring will have distinct binding energies from the carbonyl carbons (C=O) of the amide and acetyl groups, which are in a higher oxidation state and thus appear at higher binding energies. The methyl carbon (C-H) of the acetyl group will appear at the lowest binding energy within the C 1s envelope.

Nitrogen (N 1s) Spectrum: The N 1s spectrum is particularly informative. The nitrogen atom in the pyridine ring (pyridinic-N) is chemically distinct from the two nitrogen atoms in the hydrazide linker (-NH-NH-). The pyridinic nitrogen typically appears at a lower binding energy compared to amide or amine nitrogens. researchgate.net The two hydrazide nitrogens may themselves be distinguishable, depending on their local electronic environment and hydrogen bonding.

Oxygen (O 1s) Spectrum: The two oxygen atoms are both part of carbonyl groups (C=O), one in the amide linkage and one in the terminal acetyl group. While they are in similar functional groups, their precise electronic environments are different, which could lead to two closely spaced or a single broadened peak in the O 1s spectrum. The oxygen in the amide group is influenced by the adjacent N-H group, distinguishing it from the acetyl oxygen adjacent to a methyl group.

The precise binding energies can be influenced by surface charging effects, which are typically corrected by referencing the adventitious carbon C 1s peak to 284.8 eV.

Table 2: Predicted Core-Level Binding Energies for this compound from XPS

| Element | Core Level | Functional Group / Chemical Environment | Expected Binding Energy (eV) |

|---|---|---|---|

| Carbon | C 1s | C-C / C-H (Pyridine Ring, CH₃) | ~284.8 - 285.5 |

| C-N (Pyridine Ring, Hydrazide) | ~285.8 - 286.5 | ||

| C=O (Amide, Acetyl) | ~287.5 - 288.5 | ||

| Nitrogen | N 1s | Pyridinic N | ~398.7 - 399.5 |

| Hydrazide/Amide (-NH-NH-) | ~399.6 - 400.5 researchgate.net | ||

| Oxygen | O 1s | C=O (Amide, Acetyl) | ~531.0 - 532.5 |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

| Hydrogen |

| Oxygen |

Computational and Theoretical Investigations of 2 Acetylisonicotinohydrazide

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens through which the intrinsic properties of 2-acetylisonicotinohydrazide can be understood at the molecular level. These computational methods allow for the prediction and analysis of various characteristics, from its electronic structure to its spectroscopic signatures.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. scispace.comwikipedia.org This approach is favored for its balance of computational cost and accuracy, making it well-suited for a molecule of this size. nih.gov DFT calculations can elucidate the fundamental electronic properties of this compound, which in turn govern its reactivity and spectroscopic behavior. scispace.comnih.gov

Electronic Structure: DFT methods are employed to determine the ground-state electronic structure, providing insights into the distribution of electrons within the molecule. scispace.comwikipedia.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests a higher propensity for electronic transitions, which can influence the molecule's chemical behavior. researchgate.net

Spectroscopic Properties: DFT calculations are also highly effective in predicting various spectroscopic properties. als-journal.com For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra in the ultraviolet-visible (UV-Vis) range, providing information about the electronic transitions occurring within the molecule. researchgate.netscirp.org The calculation of nuclear magnetic resonance (NMR) chemical shifts is another application where DFT proves valuable. als-journal.com

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability | |

| LUMO Energy | Indicates electron-accepting ability | |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability | |

| Dipole Moment | Measures the overall polarity of the molecule | |

| Ionization Potential | Energy required to remove an electron | |

| Electron Affinity | Energy released upon gaining an electron |

Analysis of Molecular Orbitals and Electron Density Distribution

Molecular Orbitals: MO theory describes how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. libretexts.org The analysis of these orbitals, particularly the frontier molecular orbitals (HOMO and LUMO), reveals key insights into the molecule's electronic behavior. lasalle.eduncl.ac.uklibretexts.org The spatial distribution and energy levels of the MOs dictate how the molecule will interact with other chemical species. huntresearchgroup.org.uk

Electron Density Distribution: The electron density is a fundamental property that determines the physical and chemical characteristics of a molecule. nih.govwikipedia.org Regions of high electron density are typically found around atoms and along chemical bonds. wikipedia.org The analysis of the electron density distribution and its Laplacian can reveal the nature of chemical bonds (covalent, polar covalent) and identify regions of charge concentration and depletion. utwente.nlchemtools.org This information is crucial for understanding intermolecular interactions and the molecule's reactivity profile. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a computational microscope to observe the time-dependent behavior of this compound, providing insights into its flexibility and interactions with its environment. nih.govnih.gov

Conformational Landscapes and Dynamic Behavior in Solution

The biological and chemical activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. MD simulations can explore the conformational landscape of this compound in different solvent environments. libretexts.orgnih.gov

By simulating the motion of the molecule over time, it is possible to identify the most stable conformations and the energy barriers between them. beilstein-journals.orglibretexts.org This is particularly important for a molecule like this compound, which possesses several rotatable bonds. The simulations can reveal how the molecule flexes, twists, and folds in solution, which can have significant implications for its ability to interact with biological targets or other molecules. The analysis of dihedral angles and root-mean-square deviations (RMSD) over the course of a simulation provides quantitative measures of conformational changes. mdpi.comcopernicus.org

Intermolecular Interactions with Solvents and Other Molecules

The behavior of this compound in a real-world setting is heavily influenced by its interactions with surrounding molecules, particularly the solvent. libretexts.orglibretexts.org MD simulations are an excellent tool for studying these intermolecular forces in detail. peerj.com

Simulations can model the explicit interactions between this compound and solvent molecules (e.g., water), revealing details about hydrogen bonding, van der Waals forces, and electrostatic interactions. uni-muenchen.demdpi.com This provides a molecular-level understanding of its solubility and how the solvent structure is perturbed by the presence of the solute. mdpi.com Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, which is fundamental to understanding its potential mechanisms of action in a biological or chemical system.

Prediction of Self-Assembly Mechanisms

Computational modeling serves as a powerful tool to predict and understand the self-assembly mechanisms of molecules like this compound. Through techniques such as molecular dynamics (MD) simulations, researchers can observe the spontaneous organization of these molecules into larger, ordered structures. uic.edusemanticscholar.orgrsc.org These simulations provide insights into the non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, that drive the self-assembly process at a molecular level.

Theoretical models can elucidate the thermodynamic and kinetic factors governing the formation of supramolecular structures. semanticscholar.orgmdpi.com By calculating the free energy landscapes, scientists can predict the most stable arrangements of the molecules and the pathways to reach these states. semanticscholar.org For instance, simulations can reveal how the acetyl and isonicotinoyl groups of this compound participate in forming specific hydrogen bond networks, which are crucial for the stability of the resulting assemblies.

The integration of experimental data with computational approaches offers a comprehensive understanding of self-assembly. uic.edu For example, computational models can help interpret experimental observations from techniques like X-ray crystallography and spectroscopy by providing a dynamic, atomistic view of the self-assembled structures. mdpi.com This synergy accelerates the rational design of new materials with desired hierarchical organization and functional properties. uic.edunih.gov

Recent advancements in multiscale modeling, which combine atomistic and coarse-grained simulations, allow for the investigation of self-assembly across different length and time scales. chemrxiv.org This approach is particularly useful for studying the formation of large, complex hierarchical structures from individual this compound molecules, providing insights from initial dimerization to the growth of macroscopic assemblies. chemrxiv.org

Structure-Activity Relationship (SAR) Modeling (Computational)

Computational structure-activity relationship (SAR) modeling is a critical component in understanding how the chemical structure of a compound like this compound influences its biological activity. These in silico methods are instrumental in drug discovery and development. mdpi.come-nps.or.kr

Quantitative Structure-Activity Relationships (QSAR) for Mechanistic Predictions

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govecetoc.org For derivatives of isoniazid (B1672263), including this compound, QSAR models are developed to predict their efficacy and to understand the underlying mechanisms of action. ipl.ptmdpi.com

These models utilize molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. ipl.pt By analyzing these descriptors, QSAR can identify key structural features that are either beneficial or detrimental to the desired biological activity. ecetoc.orgmdpi.com For example, a QSAR study on isoniazid derivatives might reveal that specific substitutions on the pyridine (B92270) ring or modifications to the hydrazide moiety enhance its antimycobacterial potency. ipl.pt

Mechanistic QSAR goes beyond simple correlation by aiming to provide insights into the molecular interactions between the compound and its biological target. ecetoc.org By carefully selecting descriptors that represent electronic, steric, and hydrophobic properties, researchers can infer how these factors influence the binding affinity and inhibitory action of the compound. nih.gov The development of robust and predictive QSAR models relies on high-quality biological data and rigorous statistical validation to avoid chance correlations. mdpi.comnih.gov

| Descriptor Class | Examples | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies, Atomic charges | Reactivity, electrostatic interactions |

| Steric | Molecular volume, Surface area | Size and shape constraints for binding |

| Hydrophobic | LogP, Polar surface area | Membrane permeability, hydrophobic interactions |

| Topological | Connectivity indices, Wiener index | Molecular branching and shape |

Ligand-based and Structure-based Virtual Screening Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. ebi.ac.uknih.gov This process can be broadly categorized into ligand-based and structure-based approaches. mdpi.comnih.gov

Ligand-based virtual screening (LBVS) is employed when the three-dimensional structure of the target is unknown, but a set of active molecules has been identified. ebi.ac.ukbohrium.com This method relies on the principle that molecules with similar structures are likely to have similar biological activities. Techniques such as pharmacophore modeling and 2D/3D similarity searching are used to screen databases for compounds that share key structural features with known active ligands. ebi.ac.ukmdpi.com

Structure-based virtual screening (SBVS) , on the other hand, requires the 3D structure of the biological target, which can be obtained through experimental methods like X-ray crystallography or cryo-electron microscopy, or through computational modeling. nih.govbohrium.com Molecular docking is the most common SBVS technique, where candidate molecules are computationally placed into the binding site of the target protein to predict their binding affinity and orientation. nih.govnih.gov This approach allows for the identification of novel scaffolds that may not be structurally similar to known inhibitors but can still effectively bind to the target. nih.gov For a compound like this compound, SBVS could be used to screen for derivatives with improved binding to its target enzyme, such as InhA in Mycobacterium tuberculosis. rasayanjournal.co.in

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions at the molecular level. scielo.brnih.gov By employing quantum mechanics (QM) methods, such as Density Functional Theory (DFT), researchers can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. mdpi.commdpi.com This allows for a deep understanding of the reaction pathways, activation energies, and the factors that control selectivity. scielo.brnih.gov

For a molecule like this compound, computational methods can be used to study its synthesis, degradation, and metabolic activation. For instance, DFT calculations can model the condensation reaction between isonicotinic hydrazide and an acetylating agent, providing insights into the most favorable reaction conditions. nih.gov Similarly, the mechanism of action of isoniazid, a related compound, involves its activation by the catalase-peroxidase enzyme KatG. rasayanjournal.co.in Computational studies can model this enzymatic reaction, clarifying the role of the enzyme and the nature of the reactive species formed, which then inhibits other essential enzymes in the bacterium. rasayanjournal.co.in

Computational analysis of reaction mechanisms can also predict the reactivity of different parts of a molecule. For example, by calculating atomic charges and frontier molecular orbitals (HOMO and LUMO), one can identify the nucleophilic and electrophilic sites in this compound, predicting how it might interact with other molecules or biological targets. mdpi.comnih.gov These theoretical insights are invaluable for designing new derivatives with enhanced stability or specific reactivity. scielo.br

Development of Computational Tools for Hydrazide-Based Systems

The unique chemical properties of the hydrazide moiety have spurred the development of specialized computational tools and methodologies to study these systems. mdpi.com These tools are designed to accurately model the electronic structure, reactivity, and biological interactions of hydrazide-containing compounds like this compound. orgchemres.orgnih.gov

One area of development is the creation of specific force fields for molecular mechanics simulations of hydrazide derivatives. Standard force fields may not always accurately represent the conformational preferences and intermolecular interactions of the hydrazide group. upc.edu Custom parameterization, often guided by high-level QM calculations, leads to more reliable simulations of these molecules in different environments, such as in solution or bound to a protein. upc.edu

Coordination Chemistry of 2 Acetylisonicotinohydrazide

Ligand Properties and Coordination Modes

2-Acetylisonicotinohydrazide and its derivatives, such as the Schiff bases formed by condensation reactions, are known for their ability to form stable chelate rings with metal ions. This chelating ability is central to their coordination chemistry.

Denticity refers to the number of donor atoms in a single ligand that bind to a central metal ion. libretexts.org Ligands can be classified as monodentate (one donor atom), bidentate (two donor atoms), or polydentate (more than two donor atoms). libretexts.org Bidentate and polydentate ligands are also known as chelating ligands because they bind to the metal ion like a claw, forming a stable ring structure. libretexts.org

The hydrazide group (-C(O)NHNH₂) in this compound is a key component of its chelating ability. In its neutral form, the ligand typically acts as a bidentate or tridentate ligand. Coordination often occurs through the carbonyl oxygen and the terminal amino nitrogen of the hydrazide moiety. However, the ligand can undergo keto-enol tautomerism, where a proton migrates from the nitrogen to the carbonyl oxygen, creating a C=N-N=C(OH)- structure. In its deprotonated, enolic form, the ligand coordinates through the enolic oxygen and the azomethine nitrogen atom. This mode of coordination is common in the formation of complexes with Schiff bases derived from hydrazides. nih.gov For instance, related hydrazone ligands have been shown to coordinate to metal ions through the azomethine nitrogen and the enolic oxygen. researchgate.net

The pyridine (B92270) ring is an integral part of the ligand's structure and plays a crucial role in its coordination behavior. The nitrogen atom within the pyridine ring possesses a lone pair of electrons and acts as a third donor site. researchgate.netnih.gov When the pyridine nitrogen participates in coordination along with the two donor sites from the hydrazide or hydrazone moiety, the ligand functions as a tridentate chelating agent. researchgate.net This three-point attachment leads to the formation of two stable five- or six-membered chelate rings, an effect that significantly enhances the thermodynamic stability of the resulting metal complexes. researchgate.net Studies on analogous ligands, like isonicotinic acid (2-hydroxybenzylidene)hydrazide, confirm their behavior as tridentate ligands, coordinating through the pyridine nitrogen, azomethine nitrogen, and phenolic oxygen. nih.gov

The existence of coordination compounds with identical chemical formulas but different atomic arrangements is known as isomerism. kuvempu.ac.inlibretexts.org This phenomenon is a key aspect of coordination chemistry. kuvempu.ac.in Structural isomers have different bonding connections, while stereoisomers have the same bonds but different spatial arrangements. libretexts.orggusc.lv

This compound exhibits properties that can lead to specific types of isomerism. Its ability to coordinate in either its keto or enol form is a form of ambidentate behavior. An ambidentate ligand can bind to a metal center through two different atoms. libretexts.orguomustansiriyah.edu.iq In this case, the keto form coordinates via the carbonyl oxygen, while the enol form coordinates via the enolic oxygen. This can result in linkage isomerism, a type of structural isomerism where the specific donor atom used by the ligand differs between isomers. gusc.lvuomustansiriyah.edu.iq

Furthermore, the geometry of the complexes formed can lead to stereoisomerism. For example, in an octahedral complex of the type [MA₃B₃], where 'A' and 'B' are different ligands, two geometric isomers are possible: facial (fac), where the three identical ligands occupy one face of the octahedron, and meridional (mer), where they occupy a plane that bisects the molecule. 196.2.1 Similarly, square planar and octahedral complexes can exhibit cis and trans isomerism, where ligands are positioned either adjacent (90° apart) or opposite (180° apart) to each other, respectively. gusc.lv196.2.1

Synthesis of Metal Complexes of this compound

The synthesis of metal complexes with this compound and its derivatives generally involves the reaction of the ligand with a suitable metal salt in a solvent. The specific conditions, such as solvent, temperature, and molar ratio, dictate the final product.

Transition metals, with their partially filled d-orbitals, readily form coordination complexes with a variety of ligands. This compound and its Schiff base derivatives react with a range of transition metal ions, including Cu(II), Ni(II), Co(II), Mn(II), and Fe(III), to form stable complexes. nih.gov

The synthesis typically involves mixing a solution of the ligand (often in ethanol (B145695) or methanol) with a solution of the metal salt (e.g., chloride, nitrate (B79036), or acetate) in a 1:1 or 2:1 ligand-to-metal molar ratio. nih.govnih.gov The reaction mixture may be refluxed to ensure completion. nih.gov The resulting complexes precipitate from the solution and can be isolated by filtration.

The geometry of the resulting complexes depends on the metal ion and the stoichiometry. For instance, with a related Schiff base ligand, Co(II), Ni(II), and Mn(II) were found to form 1:2 (metal:ligand) complexes with octahedral geometries, while Cu(II) formed a 1:1 complex with a square planar geometry. nih.gov

Table 1: Examples of Transition Metal Complex Geometries with Related Hydrazone Ligands

| Metal Ion | M:L Ratio | Typical Geometry |

|---|---|---|

| Co(II) | 1:2 | Octahedral |

| Ni(II) | 1:2 | Octahedral |

| Mn(II) | 1:2 | Octahedral |

| Cu(II) | 1:1 | Square Planar |

| Fe(III) | 1:2 | Octahedral |

Data compiled from studies on isonicotinic acid (2-hydroxybenzylidene)hydrazide. nih.gov

While less common than with transition metals, this compound can also form complexes with main group elements, lanthanides, and actinides.

Main Group Elements: The synthesis of complexes with main group elements can be achieved by reacting the ligand with metal salts like tin halides or lead acetate. The coordination chemistry often involves the formation of complexes where the metal achieves a stable, hypervalent state. nih.gov

Lanthanides: Lanthanide(III) ions are hard acids and preferentially bind to oxygen and nitrogen donor atoms. The synthesis of lanthanide complexes with hydrazone ligands similar to this compound has been reported. niscpr.res.indntb.gov.ua These are typically prepared by reacting the ligand with lanthanide(III) nitrate or chloride salts in a suitable solvent like methanol (B129727) or ethanol. niscpr.res.inmdpi.com The resulting complexes often have high coordination numbers, typically 8 or 9. niscpr.res.inajol.info For example, complexes of the types [Ln(L)₂Cl₃] and [Ln(L-H)₃] (where L is a neutral tridentate hydrazone ligand and L-H is its deprotonated form) have been synthesized with lanthanides such as La, Pr, Nd, and Eu. niscpr.res.in

Actinides: The coordination chemistry of actinides is of interest for understanding their behavior and for applications in nuclear chemistry. Uranyl(VI) (UO₂²⁺), a common actinyl ion, forms stable complexes with hydrazone ligands. A complex of UO₂²⁺ with a related Schiff base was found to be heptacoordinate. nih.gov The synthesis of actinide complexes, such as those with uranium and thorium, can be achieved through salt metathesis reactions, often starting from an actinide chloride precursor and the ligand. nih.govnih.govresearchgate.netosti.gov The resulting complexes can feature various coordination numbers and geometries, often with the actinide in a high oxidation state. nih.govnih.gov

Formation of Polynuclear and Polymeric Coordination Compounds

This compound is an effective ligand for the synthesis of polynuclear and polymeric coordination compounds due to its multiple donor sites. The presence of the hydrazide moiety, the acetyl group, and the pyridine ring nitrogen allows it to act as a bridge between two or more metal centers. This bridging capability leads to the formation of extended one-, two-, or three-dimensional networks.

In many instances, the hydrazide ligand can deprotonate, and the resulting enolate form can chelate to one metal ion through the carbonyl oxygen and the azomethine nitrogen, while the pyridine nitrogen coordinates to an adjacent metal center. This N,O-chelation combined with pyridine-N bridging is a common motif that gives rise to polymeric chains.

Another possibility involves the bridging of two metal ions by the hydrazide group itself, where the two nitrogen atoms and the oxygen atom can all participate in coordination, leading to more complex polynuclear structures. The specific nature of the resulting polynuclear or polymeric structure is influenced by several factors, including the choice of the metal ion, the reaction conditions (such as solvent and temperature), and the presence of counter-anions which may also participate in the coordination sphere or in linking the chains through hydrogen bonding. For instance, studies on similar hydrazide-based ligands have shown the formation of polymeric structures where metal atoms are bridged by chloride ions in addition to the organic ligand, resulting in distorted octahedral geometries. mdpi.com

Spectroscopic and Magnetic Characterization of Metal Complexes

Electronic Spectroscopy and Ligand Field Theory Analysis

Electronic spectroscopy, primarily UV-Visible spectroscopy, is a crucial tool for probing the electronic structure of metal complexes with this compound. The spectra provide information about the d-orbital splitting in the metal center upon coordination, allowing for the determination of the coordination geometry.

In the case of transition metal complexes, the d-d electronic transitions are of particular interest. The position and intensity of these absorption bands are indicative of the ligand field strength and the geometry of the complex. For example, octahedral Ni(II) complexes typically exhibit three spin-allowed d-d transitions, whereas tetrahedral complexes show different spectral features. On the basis of electronic spectral and magnetic moment data, an octahedral geometry is often suggested for Mn(II), Co(II), and Ni(II) complexes. nih.gov

Ligand Field Theory (LFT) is applied to analyze these spectral data quantitatively. From the energies of the d-d transitions, ligand field parameters such as the crystal field splitting energy (Δo for octahedral complexes or Δt for tetrahedral complexes) and the Racah interelectronic repulsion parameter (B) can be calculated. These parameters provide insights into the nature of the metal-ligand bond. For instance, a reduction in the value of B in the complex compared to the free ion (the nephelauxetic effect) suggests a degree of covalency in the metal-ligand bond.

Table 1: Illustrative Electronic Spectral Data and Ligand Field Parameters for a Hypothetical Octahedral Ni(II) Complex of this compound

| Transition | Wavenumber (cm⁻¹) | Assignment | Calculated Parameter |

| ν₁ | ~10,500 | ³A₂g → ³T₂g(F) | Δo = 10,500 cm⁻¹ |

| ν₂ | ~17,000 | ³A₂g → ³T₁g(F) | B ≈ 780 cm⁻¹ |

| ν₃ | ~28,000 | ³A₂g → ³T₁g(P) | - |

Note: This table is illustrative. Actual values depend on the specific complex.

Vibrational Spectroscopy for Metal-Ligand Bond Identification

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is instrumental in determining the coordination mode of the this compound ligand. By comparing the IR spectrum of the free ligand with those of its metal complexes, shifts in the characteristic vibrational frequencies of the functional groups can be identified.

Key vibrational bands include:

ν(N-H): The stretching vibration of the N-H group, typically found around 3200 cm⁻¹, often shifts upon coordination.

ν(C=O) (Amide I): The carbonyl stretching vibration, appearing around 1680-1700 cm⁻¹, is particularly sensitive to coordination. A shift to lower frequency (a negative shift) is indicative of the coordination of the carbonyl oxygen atom to the metal center.

ν(C=N) and δ(N-H) (Amide II): These bands in the 1500-1600 cm⁻¹ region can also shift upon complexation, providing further evidence of coordination through the hydrazide moiety.

Pyridine ring vibrations: Vibrations associated with the pyridine ring, observed in the 1400-1600 cm⁻¹ range, may shift upon coordination of the pyridine nitrogen.

New bands: The formation of new, low-frequency bands (typically below 600 cm⁻¹) can be assigned to the stretching vibrations of the newly formed metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) bonds.

The IR spectrum of a related ligand, N'-(2-cyanoacetyl)isonicotinohydrazide, showed characteristic bands for ν(N¹H) and ν(N²H) at 3202 cm⁻¹ and 3138 cm⁻¹, respectively, and two ν(C=O) bands at 1710 and 1645 cm⁻¹. nih.gov Such data is crucial for comparison when analyzing the spectra of the resulting metal complexes.

Table 2: Typical IR Spectral Data (cm⁻¹) for this compound and its Metal Complexes

| Functional Group | Free Ligand (Approx. cm⁻¹) | Metal Complex (Approx. cm⁻¹) | Interpretation of Shift |

| ν(N-H) | 3200 | Shifted | Involvement of hydrazide N in coordination |

| ν(C=O) | 1690 | 1650 | Coordination via carbonyl oxygen |

| Pyridine Ring | 1590 | 1605 | Coordination via pyridine nitrogen |

| ν(M-O) | - | 450 | Formation of metal-oxygen bond |

| ν(M-N) | - | 520 | Formation of metal-nitrogen bond |

Magnetic Susceptibility Measurements for Electronic Spin States

Magnetic susceptibility measurements provide valuable information about the number of unpaired electrons in the metal center of a complex, which in turn helps to determine its electronic spin state (high-spin or low-spin) and coordination geometry. Paramagnetic substances, which contain unpaired electrons, are attracted to magnetic fields, while diamagnetic substances, with all electrons paired, are weakly repelled. libretexts.org

The effective magnetic moment (μ_eff) is calculated from the measured magnetic susceptibility and is related to the number of unpaired electrons (n) by the spin-only formula:

μ_eff = √[n(n+2)] Bohr Magnetons (BM)

For a given d-electron configuration, the number of unpaired electrons can differ depending on whether the complex is high-spin or low-spin. For example, an octahedral Fe(II) complex (d⁶) can be high-spin with four unpaired electrons (μ_eff ≈ 4.9 BM) or low-spin (diamagnetic) with zero unpaired electrons (μ_eff = 0 BM). libretexts.orglibretexts.org The choice between these states depends on the ligand field strength of this compound.

By comparing the experimentally determined magnetic moment with the theoretical spin-only values, the spin state of the metal ion can be deduced. This information, combined with electronic spectroscopy, provides a comprehensive picture of the electronic structure of the complex. For many transition metal complexes, the presence of unpaired electrons makes them paramagnetic. libretexts.org

Structural Determination of Coordination Complexes via X-ray Crystallography

X-ray crystallographic studies of metal complexes with ligands similar to this compound have revealed various coordination modes and geometries. For example, it has been shown that the ligand can act as a bidentate donor, coordinating through the carbonyl oxygen and the amine nitrogen to form a distorted octahedron around a Ni(II) center. mdpi.com In other cases, heteroleptic Zn(II) complexes have been found to adopt distorted tetrahedral or hexa-coordinated geometries depending on the co-ligands. mdpi.com

A crystal structure analysis would reveal:

The coordination number and geometry of the metal ion (e.g., tetrahedral, square planar, octahedral).

The specific atoms of the this compound ligand that are bonded to the metal.

Precise M-O and M-N bond lengths.

The conformation of the ligand upon coordination.

In polynuclear or polymeric structures, the bridging mode of the ligand and any bridging co-ligands. mdpi.com

The packing of the complex molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding.

Table 3: Hypothetical X-ray Crystallographic Data for a Mononuclear Ni(II) Complex of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.20 |

| b (Å) | 19.85 |

| c (Å) | 14.40 |

| β (°) | 111.45 |

| Z | 4 |

| Coordination Geometry | Distorted Octahedral |

| Ni-O Bond Length (Å) | 2.05 |

| Ni-N (hydrazide) (Å) | 2.12 |

| Ni-N (pyridine) (Å) | 2.15 |

Note: This table presents hypothetical data for illustrative purposes. Actual data comes from specific experimental structure determinations. mdpi.com

Reactivity and Stability of Metal-2-Acetylisonicotinohydrazide Complexes

The reactivity and stability of metal complexes of this compound are important aspects of their chemical characterization.

Thermal Stability: Thermogravimetric analysis (TGA) is commonly used to study the thermal stability of these complexes. TGA curves show mass loss as a function of temperature, indicating the decomposition pattern of the complex. Typically, the initial mass loss corresponds to the removal of solvent molecules (either lattice or coordinated). Subsequent decomposition steps involve the fragmentation and loss of the organic ligand, with the final residue often being the metal oxide. The temperatures at which these decomposition events occur provide a measure of the thermal stability of the complex.

Solution Stability: The stability of the complexes in different solvents can be investigated using techniques like UV-Visible spectroscopy. Changes in the absorption spectrum over time can indicate decomposition or ligand exchange reactions with solvent molecules. The molar conductivity of solutions of the complexes can indicate whether they behave as electrolytes or non-electrolytes, providing insight into whether the anions are coordinated to the metal or exist as free ions in solution. nih.gov

Chemical Reactivity: The coordinated this compound ligand can exhibit different reactivity compared to the free ligand. The metal center can also undergo reactions, such as redox processes or substitution of co-ligands, without the complete dissociation of the primary ligand. These reactivity studies are crucial for understanding the potential applications of these complexes in areas like catalysis.

Mechanistic Biological Interactions of 2 Acetylisonicotinohydrazide Non Clinical Models

Enzyme Binding and Inhibition Studies

Research specifically detailing the enzyme binding and inhibition profile of 2-Acetylisonicotinohydrazide is sparse. The compound is consistently characterized by its lack of significant antitubercular activity, which implies it does not effectively inhibit the primary enzymatic targets of its parent compound, isoniazid (B1672263). pharmgkb.org

In Vitro Enzyme Kinetic Analysis and Inhibition Mechanisms

No specific in vitro enzyme kinetic data (such as K_m, V_max, or K_i values) for the interaction of this compound with specific enzymes could be located in the reviewed literature. The primary mechanism of action of isoniazid involves its activation by the mycobacterial catalase-peroxidase KatG to a radical form, which then forms an adduct with NAD+. drugbank.comwikipedia.org This activated complex is what inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in mycolic acid synthesis. drugbank.com In contrast, this compound is the product of isoniazid's inactivation in the host by the N-acetyltransferase 2 (NAT2) enzyme and is not a substrate for KatG activation. frontiersin.orgnih.gov

Identification of Enzyme Binding Sites through Experimental and Computational Methods

There are no available studies that use experimental methods like X-ray crystallography or computational modeling to identify specific enzyme binding sites for this compound. Research in this area has focused exclusively on the binding of the activated isoniazid-NAD adduct to the active site of the InhA enzyme. drugbank.com

Investigation of Slow-Binding Inhibition Phenomena

The activated isoniazid-NAD adduct is known to be a slow, tight-binding competitive inhibitor of the InhA enzyme. drugbank.com However, there is no evidence to suggest that this compound exhibits any slow-binding inhibition phenomena with this or any other enzyme. As a largely inactive metabolite, it is not expected to display such characteristics.

Structure-Activity Relationships for Biological Effects (In Vitro):There is no available research detailing the relationship between the chemical structure of this compound and its biological activity.

Correlation of Electronic and Steric Factors with Biological Outcomes:No data exists correlating the electronic and steric properties of this compound with its biological effects.

While research exists for the related compound isoniazid and other isonicotinohydrazide derivatives, this information does not extend to the acetylated form specified in the query. Therefore, the requested article, with its specific focus and outline, cannot be generated at this time due to the absence of relevant scientific data.

Supramolecular Chemistry and Self Assembly Based on 2 Acetylisonicotinohydrazide

Driving Forces for Supramolecular Assembly

The self-assembly of 2-acetylisonicotinohydrazide-based structures is governed by a combination of non-covalent interactions. The precise balance and interplay of these forces, including hydrogen bonding, metal-ligand coordination, and π-π stacking, dictate the final topology and properties of the resulting supramolecular entity.

Hydrogen bonds are among the most critical interactions in directing the assembly of molecules containing the isonicotinohydrazide scaffold. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O and pyridine (B92270) nitrogen) allows for the formation of robust and predictable one-, two-, or three-dimensional networks.

While the specific crystal structure of this compound is not detailed in the surveyed literature, analysis of closely related isonicotinohydrazide derivatives provides significant insight into its hydrogen bonding capabilities. For instance, the crystal structure of (E)-N′-(3-fluoro-2-hydroxybenzylidene)isonicotinohydrazide reveals extensive hydrogen bonding. nih.gov In this analogue, molecules are linked by intermolecular N-H···N and C-H···O hydrogen bonds, creating chains and layers. nih.gov Specifically, N-H···N bonds link molecules into zigzag chains, which are then connected into sheets by C-H···O interactions. nih.gov The molecule also features a strong intramolecular O-H···N hydrogen bond. nih.gov These interactions demonstrate the powerful role of hydrogen bonding in defining the solid-state architecture of isonicotinohydrazide derivatives. The 2-acetyl derivative, with its amide N-H and carbonyl oxygen, is expected to form similar, strong intermolecular hydrogen bonds, such as N-H···O and N-H···N(pyridine), which are fundamental to its self-assembly.

Table 1: Hydrogen-Bond Geometry in (E)-N′-(3-fluoro-2-hydroxybenzylidene)isonicotinohydrazide A representative model for interactions involving the isonicotinohydrazide core.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N2-H2N···N1ⁱ | 0.86 | 2.45 | 3.2961(14) | 167 |

| C4-H4···N1ⁱ | 0.93 | 2.59 | 3.2961(14) | 132 |

| C5-H5···O1ⁱⁱ | 0.93 | 2.47 | 3.3932(13) | 170 |

| O2-H2O···N3 | 0.82 | 1.83 | 2.5700(12) | 149 |

| (Symmetry codes: (i) −x + 1, −y + 1, −z + 1; (ii) x, y-1, z). Data sourced from the crystal structure of C₁₃H₁₀FN₃O₂. nih.gov |

The isonicotinohydrazide framework is an excellent ligand for coordinating with metal ions. The pyridine nitrogen atom and the carbonyl oxygen or hydrazone nitrogen atom can act as binding sites, allowing the molecule to function as a chelating or bridging ligand. This coordination ability is a powerful tool for constructing discrete metallamacrocycles or extended coordination polymers. nih.govclinpractice.ru

The self-assembly process can be precisely controlled by the choice of metal ion, as the coordination number, geometry, and affinity vary between different metals. mdpi.com For example, studies on Schiff base derivatives of isonicotinohydrazide have shown their ability to form complex, multi-dimensional coordination polymers. In one case, (pyridin-2-ylmethylene)isonicotinohydrazide ligands were used with manganese(II) and dicyanoargentate(I) to create 1D and 2D heterometallic coordination polymers. nih.gov In these structures, the isonicotinohydrazide derivative acts as a bridge, connecting metal centers to form extended networks. nih.gov The this compound molecule, with its available pyridine nitrogen and amide oxygen, can similarly coordinate to various metal ions, driving the assembly of ordered supramolecular structures with potentially interesting magnetic or photoluminescent properties. nih.gov

The aromatic pyridine ring in this compound is a key participant in π-π stacking interactions. These non-covalent forces, which arise from the electrostatic and dispersive interactions between aromatic rings, play a significant role in stabilizing supramolecular assemblies, often working in concert with hydrogen bonds. nih.govnih.gov

In the crystal structure of the aforementioned (E)-N′-(3-fluoro-2-hydroxybenzylidene)isonicotinohydrazide, significant π-π stacking interactions are observed between the pyridine ring and the phenyl ring of an adjacent, inversion-related molecule. nih.gov These interactions help to consolidate the packing of the molecular layers formed by hydrogen bonding. The geometric parameters of these interactions are indicative of a stabilizing force.

Table 2: π-π Stacking Interaction Details in an Isonicotinohydrazide Derivative

| Interacting Rings (Cg) | Centroid-to-Centroid Distance (Å) | Symmetry Code |

| Cg1···Cg2 | 3.6887 (8) | -x + 1, -y + 1, -z + 1 |

| (Cg1 = Centroid of pyridine ring; Cg2 = Centroid of phenyl ring). Data sourced from the crystal structure of C₁₃H₁₀FN₃O₂. nih.gov |

Hydrophobic interactions, driven by the tendency of nonpolar groups to minimize contact with water, can also contribute to the assembly process, particularly in aqueous environments. libretexts.orgnumberanalytics.com The acetyl group's methyl moiety and the aromatic pyridine ring of this compound introduce hydrophobic character. In water, these groups would tend to cluster, promoting aggregation and stabilizing larger assemblies in which these nonpolar parts are shielded from the solvent.

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the binding of a smaller "guest" molecule within a cavity or binding site of a larger "host" molecule. nih.govnih.gov The principles of molecular recognition, which rely on complementary shapes, sizes, and chemical functionalities, are central to this field. The functional groups on this compound make it a promising candidate for incorporation into synthetic receptors designed to selectively bind specific substrates.

The design of a molecular receptor requires the strategic placement of binding sites that are complementary to a target guest. This compound offers several key features for receptor design: a rigid pyridine ring that can act as a structural scaffold and participate in π-stacking, and a flexible side chain with hydrogen bond donor (N-H) and acceptor (C=O) sites. thno.org

By incorporating this compound into larger macrocyclic or acyclic structures, it is possible to create pre-organized cavities capable of molecular recognition. For example, two this compound units could be linked by a spacer to create a "molecular tweezer" capable of binding guest molecules through a combination of hydrogen bonding and π-π stacking. The acetyl group could also be chemically modified to introduce other functional groups or to tune the solubility and electronic properties of the resulting receptor. While specific examples of receptors built from this compound are not prominent in the surveyed literature, the fundamental properties of the molecule align well with established principles of receptor design. chemrxiv.org

Enantioselective recognition is the ability of a chiral host molecule to differentiate between the enantiomers (non-superimposable mirror images) of a chiral guest. This process is vital in pharmaceutical analysis and asymmetric synthesis. For a receptor based on this compound to achieve enantioselective recognition, it must first be made chiral.